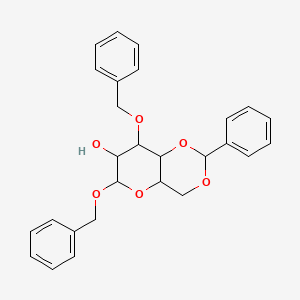

Benzyl 3-O-Benzyl-4,6-O-benzylidene-a-D-mannopyranoside

Beschreibung

Benzyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside (hereafter referred to as Compound A) is a protected mannose derivative extensively utilized in carbohydrate chemistry for glycosylation reactions and glycoconjugate synthesis. Its structure features a benzylidene acetal at the 4,6-positions and a benzyl ether at the 3-hydroxyl group, conferring regioselective protection critical for controlled reactivity in synthetic pathways . This compound is pivotal in oligosaccharide assembly, enabling the study of enzyme-substrate interactions and the development of therapeutic agents targeting glycosylation-related diseases .

Eigenschaften

IUPAC Name |

2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O6/c28-23-25(29-16-19-10-4-1-5-11-19)24-22(18-31-26(33-24)21-14-8-3-9-15-21)32-27(23)30-17-20-12-6-2-7-13-20/h1-15,22-28H,16-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCENHFYMICMPTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(O1)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Two-Stage Synthesis via Sequential Benzylation and Benzylidene Protection

The most extensively documented preparation of Benzyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside involves a two-stage process optimized for high yield and regioselectivity.

Stage 1: Activation of Diol Precursor

The synthesis begins with (4aR,6S,7S,8R,8aS)-6-benzyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[5,6-d]dioxine-7,8-diol, which is treated with di(n-butyl)tin oxide (81 g, 325 mmol) in toluene at 120°C for 3 hours. This step activates the diol for subsequent benzylation by forming a tin-mediated intermediate, enhancing the nucleophilicity of the C3 hydroxyl group.

Stage 2: Benzylation with Benzyl Bromide

After cooling to ambient temperature, tetrabutylammonium bromide (109 g, 338 mmol), cesium fluoride (49.4 g, 325 mmol), and benzyl bromide (39.8 mL, 335 mmol) are added to the reaction mixture. The solution is stirred at 120°C for 3 hours, facilitating the regioselective benzylation of the C3 hydroxyl group. The use of cesium fluoride as a base ensures deprotonation of the hydroxyl group, while tetrabutylammonium bromide acts as a phase-transfer catalyst, improving reagent solubility in toluene.

Table 1: Reaction Conditions and Yield

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Reagents | Di(n-butyl)tin oxide | Benzyl bromide, Bu$$_4$$NBr, CsF |

| Temperature | 120°C | 120°C |

| Time | 3 hours | 3 hours |

| Solvent | Toluene | Toluene |

| Yield | 115 g (78.8% from 0.325 mol) |

Workup and Purification

The crude product is diluted with ethyl acetate, washed with saturated NaHCO$$_3$$, and filtered over Celite to remove tin byproducts. After extraction and drying, column chromatography (hexanes to hexanes/ethyl acetate 1:1) yields the pure compound (115 g).

Table 2: Key NMR Data for Structural Confirmation

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic protons | 7.18–7.54 | Multiplet (15H) |

| Anomeric proton (H-1) | 4.86 | Singlet |

| Benzylidene acetal | 5.59 | Singlet |

| Methylene groups | 4.58–4.70 | Multiplet (3H) |

Mechanistic Insights and Side Reactions

Alternative Synthetic Strategies

Benzylidene Acetal Formation

The 4,6-O-benzylidene protection is typically introduced early in the synthesis using benzaldehyde dimethyl acetal and a catalytic acid (e.g., p-toluenesulfonic acid). This step locks the 4,6-diol into a rigid bicyclic structure, simplifying subsequent functionalization at C2 and C3.

Benzylation via Phase-Transfer Catalysis

A modified approach employs benzyl bromide with potassium tert-butoxide in dichloromethane, using 18-crown-6 as a phase-transfer catalyst. This method achieves comparable regioselectivity at lower temperatures (25°C) but requires longer reaction times (12–24 hours).

Industrial-Scale Considerations

Characterization and Quality Control

Chromatographic Purity

Analyse Chemischer Reaktionen

Arten von Reaktionen: Benzyl-3-O-Benzyl-4,6-O-benzyliden-α-D-mannopyranosid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um funktionelle Gruppen wie Carboxyl- oder Aldehydgruppen einzuführen.

Reduktion: Reduktionsreaktionen können verwendet werden, um Schutzgruppen zu entfernen oder Doppelbindungen zu reduzieren.

Substitution: Nucleophile Substitutionsreaktionen können Benzylgruppen durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Reagenzien wie Natriummethoxid oder Natriumethoxid werden für nucleophile Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren oder Aldehyden führen, während die Reduktion Alkohole oder Alkane erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Benzyl 3-O-Benzyl-4,6-O-benzylidene-α-D-mannopyranoside is synthesized through multi-step chemical processes involving the protection of hydroxyl groups and subsequent reactions with benzyl halides. The compound's molecular formula is with a molecular weight of 448.51 g/mol. The synthesis typically involves the following steps:

- Step 1: Protection of the hydroxyl groups using benzylidene acetal formation.

- Step 2: Alkylation with benzyl bromide in the presence of a base such as cesium fluoride.

- Step 3: Purification through column chromatography to isolate the desired product.

The compound's structure allows it to participate in glycosylation reactions, which are crucial for synthesizing oligosaccharides and glycosides.

Glycosylation Reactions

Benzyl 3-O-Benzyl-4,6-O-benzylidene-α-D-mannopyranoside has been studied for its role in glycosylation reactions, particularly in the synthesis of complex carbohydrates. The compound serves as a donor in glycosylation reactions due to its ability to stabilize the oxacarbenium ion intermediate, which is essential for achieving high β-selectivity in glycosidic bond formation.

Key Findings:

- The compound exhibits high β-selectivity when used as a donor in glycosylation reactions, which is attributed to the torsional strain induced by the benzylidene acetal.

- Comparative studies show that similar compounds with different protecting groups yield varying selectivities, highlighting the importance of substituent effects on reactivity .

Research indicates that derivatives of benzyl 3-O-Benzyl-4,6-O-benzylidene-α-D-mannopyranoside exhibit potential biological activities, particularly as enzyme inhibitors. For instance, compounds derived from this structure have been evaluated for their inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism.

Case Studies:

- A study demonstrated that certain derivatives exhibited significant α-glucosidase inhibitory activity with IC50 values comparable to standard drugs like acarbose . This suggests potential applications in managing conditions such as diabetes by delaying carbohydrate absorption.

Applications in Organic Synthesis

The compound is widely utilized in organic synthesis due to its ability to act as a glycosyl donor. Its derivatives are employed in synthesizing various biologically active compounds and natural products.

Examples of Synthetic Applications:

- Synthesis of oligosaccharides for use in vaccine development.

- Creation of glycosides that can serve as building blocks for more complex molecules .

Wirkmechanismus

The mechanism of action of Benzyl 3-O-Benzyl-4,6-O-benzylidene-a-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and benzylidene groups provide steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity. These interactions can inhibit enzyme activity or modulate receptor function, making the compound valuable in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Benzyl 4,6-O-Benzylidene-α-D-Mannopyranoside

- Structural Difference : Lacks the 3-O-benzyl group present in Compound A.

- Reactivity : The absence of the 3-O-benzyl group increases the accessibility of the 3-OH for further functionalization. However, this also reduces steric hindrance, making it less selective in glycosylation reactions compared to Compound A .

- Applications: Primarily used as a glycosyl donor but requires additional protection steps for regioselective modifications .

3-O-Benzyl-α-D-Mannopyranoside

- Structural Difference : Contains a 3-O-benzyl group but lacks the 4,6-O-benzylidene acetal.

- Reactivity : The unprotected 4,6-hydroxyls make it susceptible to unwanted side reactions, limiting its utility in multi-step syntheses. However, it is valuable in enzyme studies (e.g., glycosidase inhibition) due to its simpler structure .

- Applications : Used to probe carbohydrate-protein interactions and enzymatic specificity .

1,3-Di-O-Benzyl-4,6-O-Benzylidene-α-D-Mannopyranoside

- Structural Difference : Features benzyl groups at the 1- and 3-positions, unlike Compound A’s single 3-O-benzyl.

- Reactivity: The 1-O-benzyl group blocks the anomeric position, rendering it unsuitable as a glycosyl donor. This compound serves as a stable intermediate for selective deprotection at the 2-position .

- Applications: Key intermediate in synthesizing 2-modified mannose derivatives for anticancer and antimicrobial research .

Benzyl 3-O-Benzyl-4,6-O-Benzylidene-2-Deoxy-2-Fluoro-α-D-Mannopyranoside

- Structural Difference : Incorporates a 2-deoxy-2-fluoro modification.

- Reactivity : The fluorine atom at C-2 alters electronic properties, enhancing stability against enzymatic hydrolysis. This makes it a candidate for boron neutron capture therapy (BNCT) and metabolic probes .

- Applications : Studied for targeted drug delivery and imaging due to its metabolic stability .

4-Nitrophenyl 2-Benzoyl-4,6-O-Benzylidene-α-D-Mannopyranoside

- Structural Difference: Substituted with a nitrophenyl group at the anomeric position and a benzoyl group at C-2.

- Reactivity : The nitrophenyl group enables spectrophotometric detection in enzyme assays, while the benzoyl group increases lipophilicity .

- Applications : Widely used in glycosidase activity assays to study hydrolysis kinetics .

Physicochemical Properties

Research Findings and Case Studies

- Case Study 1: Compound A was hydrogenated to yield 2-deutero-D-mannose in gram quantities (77% yield), demonstrating scalability for isotopic labeling in metabolic tracking .

- Case Study 2 : Fluorinated analogs of Compound A exhibited enhanced in vivo stability, with 83% yield in selective ring-opening reactions for BNCT agent synthesis .

- Case Study 3: Enzymatic assays using 4-nitrophenyl derivatives revealed α-mannosidase inhibition (IC50 = 12 µM), underscoring the impact of substituents on bioactivity .

Biologische Aktivität

Benzyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside is a complex glycoside that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C27H28O6

- Molecular Weight : 448.508 g/mol

- Density : 1.282 g/cm³

- Boiling Point : 614.262°C at 760 mmHg

The compound features multiple benzyl groups and a benzylidene acetal, which contribute to its unique chemical properties and biological interactions.

Benzyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside functions primarily as a mannose derivative. Its biological activity is hypothesized to involve interaction with mannose-binding proteins, influencing various cellular processes associated with mannose metabolism:

- Target Interaction : The compound may interact with specific receptors or enzymes that recognize mannose structures, potentially modulating their activity.

- Biochemical Pathways : It is likely involved in pathways related to cellular signaling and immune responses due to its structural similarity to mannose .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. The specific effects of Benzyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside on cancer cells require further investigation.

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases.

Study on Mannopyranosides

A study focused on the synthesis and characterization of various mannopyranosides, including derivatives like Benzyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside. The research highlighted the importance of steric interactions in determining the stability and reactivity of these compounds:

Pharmacological Applications

The compound has been investigated for its role as an intermediate in the synthesis of pharmaceutical agents targeting various diseases such as cancer and diabetes. Its ability to enhance the therapeutic efficacy of drugs makes it a valuable tool in medicinal chemistry .

Future Directions

Despite promising findings regarding the biological activity of Benzyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside, several areas require further exploration:

- In Vivo Studies : Comprehensive animal studies are needed to assess the pharmacokinetics and safety profile of this compound.

- Mechanistic Studies : Detailed investigations into its interaction with specific molecular targets will elucidate its precise mechanisms of action.

- Therapeutic Applications : Further research should explore its potential in clinical settings for treating cancer and inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.